
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been extensively studied for its potential applications in imaging and therapy of various diseases, including neurodegenerative disorders, cancer, and inflammation.
Mechanism of Action
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide binds to TSPO with high affinity and selectivity, leading to the modulation of various cellular processes, including calcium homeostasis, mitochondrial function, and inflammation. TSPO is expressed in various cell types, including microglia, astrocytes, and tumor cells, and its activation can lead to the production of pro-inflammatory cytokines, reactive oxygen species, and nitric oxide, which can contribute to tissue damage and disease progression.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In particular, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been shown to reduce neuroinflammation and neurodegeneration in animal models of Alzheimer's disease and multiple sclerosis, by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines. N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has also been shown to inhibit the growth and metastasis of various cancer cells, by inducing apoptosis and inhibiting angiogenesis and invasion.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its stability and solubility in aqueous solutions, and its ability to cross the blood-brain barrier and accumulate in TSPO-rich tissues. However, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide also has some limitations, including its relatively low signal-to-noise ratio in PET imaging, its potential off-target effects on other mitochondrial proteins, and its limited availability and high cost.
Future Directions
There are several future directions for the research and development of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide and related compounds. One direction is the optimization of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide PET imaging for the diagnosis and monitoring of various diseases, including neurodegenerative disorders, cancer, and inflammation. This could involve the development of new radioligands with higher affinity and selectivity for TSPO, as well as the validation of TSPO as a biomarker for disease diagnosis and monitoring.
Another direction is the development of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide and related compounds as therapeutics for various diseases. This could involve the optimization of the chemical structure of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide to improve its pharmacokinetic and pharmacodynamic properties, as well as the validation of TSPO as a therapeutic target for disease treatment. This could also involve the development of new TSPO ligands with different mechanisms of action, such as allosteric modulators or inverse agonists, to modulate TSPO activity in a more specific and selective manner.
Overall, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide and related compounds hold great promise for the imaging and therapy of various diseases, and further research and development in this field could lead to significant advances in the diagnosis and treatment of these diseases.
Synthesis Methods
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide can be synthesized using various methods, including the reaction of 2,5-dimethylphenylhydrazine with 3-pyridylacetic acid, followed by cyclization with triphosgene and subsequent reaction with isoxazole-3-carboxylic acid. The final product can be purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Scientific Research Applications
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been extensively studied for its potential applications in imaging and therapy of various diseases. In particular, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been used as a radioligand for positron emission tomography (PET) imaging of TSPO expression in vivo. TSPO expression is upregulated in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer, making it a potential biomarker for disease diagnosis and monitoring. N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide PET imaging has been used to visualize TSPO expression in various animal models and human patients with neurodegenerative disorders, such as Alzheimer's disease and multiple sclerosis, and cancer, such as breast cancer and glioma.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-5-6-12(2)14(8-11)19-17(21)15-9-16(22-20-15)13-4-3-7-18-10-13/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOJGMASYHBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NOC(=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethylphenyl)-5-(pyridin-3-YL)-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B7544094.png)
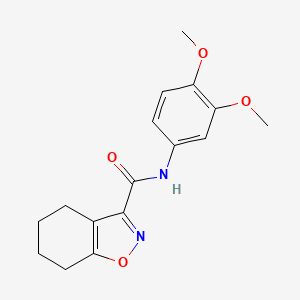
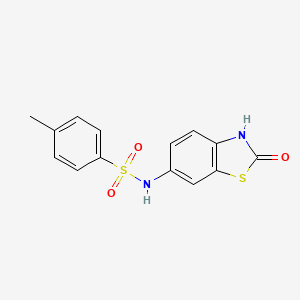
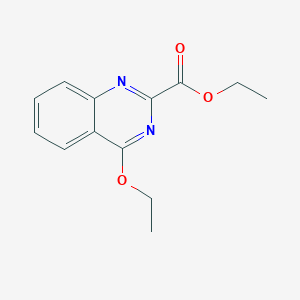

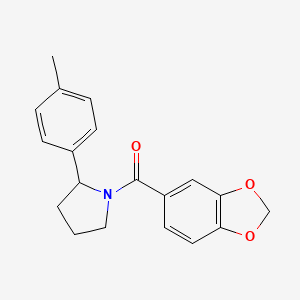

![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)
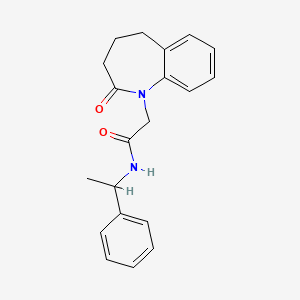
![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)